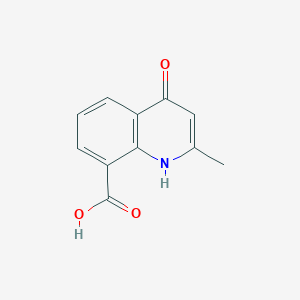

4-Hydroxy-2-methylquinoline-8-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMDCSSVRUUIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358621 | |

| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384364-07-2 | |

| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of 2-Hydroxy-4-Methylquinoline

One common method involves the oxidation of 2-hydroxy-4-methylquinoline using alkaline hydrogen peroxide. The process is outlined as follows:

Reagents : 2-hydroxy-4-methylquinoline, alkaline hydrogen peroxide (H₂O₂), and an alkali metal hydroxide (e.g., sodium hydroxide).

-

- The reaction mixture is prepared by combining 2-hydroxy-4-methylquinoline with a controlled excess of alkaline hydrogen peroxide at temperatures ranging from 35°C to 70°C.

- The mole ratio of starting material to hydrogen peroxide is typically maintained between 1:10 to 1:20, while the alkali hydroxide is maintained at a ratio of 1:6 to 1:15.

- Following the reaction, the mixture is acidified with a strong non-oxidizing acid (e.g., hydrochloric acid) to precipitate the desired product.

Yield and Purity : This method can yield high purity products (>99%) with good overall yields (up to 85%) when optimized correctly.

Doebner Reaction

The Doebner reaction is another effective method for synthesizing quinoline derivatives, including 4-hydroxy-2-methylquinoline-8-carboxylic acid:

Reagents : An aromatic amine, pyruvic acid, and an aldehyde.

-

- An aromatic amine (1 mmol) is mixed with pyruvic acid (2 mmol) in ethanol.

- The mixture is stirred for several hours until precipitates form.

- The resulting precipitate is filtered, washed, and recrystallized from ethanol.

Yield and Purity : This method has been shown to produce stable compounds with yields around 67%.

Synthesis from Isatin Derivatives

A more complex synthesis route involves using isatin derivatives as starting materials:

Reagents : Isatin derivative, sodium hydroxide, potassium permanganate.

-

- In a reaction vessel, an isatin derivative is reacted under basic conditions with acetone.

- Following this step, potassium permanganate is added for oxidation, which ultimately leads to the formation of quinoline derivatives.

Yield and Purity : This method offers a cost-effective approach with moderate yields and simpler handling conditions compared to other methods.

The following table summarizes the key preparation methods for synthesizing this compound:

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxidation | Alkaline hydrogen peroxide | 35°C - 70°C | Up to 85% | >99% |

| Doebner Reaction | Aromatic amine, pyruvic acid | Ethanol solvent | ~67% | Stable |

| Synthesis from Isatin Derivative | Isatin derivative, sodium hydroxide | Basic conditions | Moderate | Variable |

The preparation methods for synthesizing this compound vary widely in terms of complexity and yield. Each method has its advantages depending on the available reagents and desired purity levels. Continued research into these synthesis routes can further optimize yields and reduce costs associated with production.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Hydroxy-2-methylquinoline-8-carboxylic acid has diverse applications across various scientific disciplines:

-

Medicinal Chemistry :

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis, with an IC90 of 6.8 μM, indicating its potential use in treating infectious diseases.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and receptor interactions.

-

Biological Research :

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents.

- Receptor Modulation : It may influence cellular signaling by acting on various receptors, thus affecting physiological responses.

-

Industrial Applications :

- Synthesis of Advanced Materials : Used as a precursor in synthesizing new materials and chemical compounds, particularly in the development of quinoline derivatives with enhanced properties.

Biological Activities

The biological activities of this compound include:

-

Antimicrobial Properties :

- Effective against several bacterial strains, including Staphylococcus aureus and Candida albicans.

-

Antioxidant Activity :

- Demonstrates antioxidant properties which can protect cells from oxidative stress.

-

Anti-inflammatory Effects :

- Preliminary studies suggest potential anti-inflammatory effects, indicating its applicability in treating inflammatory diseases.

Data Table: Biological Activities and Efficacy

| Activity Type | Pathogen/Target | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | IC90 = 6.8 μM | |

| Staphylococcus aureus | Varies | ||

| Candida albicans | Varies | ||

| Antioxidant | Cellular models | Significant activity | |

| Anti-inflammatory | In vitro models | Preliminary findings |

Case Studies

-

Study on Antimicrobial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as a novel treatment for tuberculosis. -

Investigation of Anticancer Properties :

Another research focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways. -

Synthesis of New Derivatives :

Researchers have successfully synthesized various derivatives using this compound as a starting material, leading to compounds with enhanced biological activity and stability .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional distinctions between 4-hydroxy-2-methylquinoline-8-carboxylic acid and analogous quinoline derivatives are critical to their reactivity and applications. Below is a systematic comparison:

Structural and Functional Group Variations

Reaction Chemistry

- Decarboxylation: Unlike 8-hydroxyquinoline-4-carboxylic acid derivatives, which undergo decarboxylation at 150–200°C under inert conditions , this compound may exhibit higher thermal stability due to steric shielding from the methyl group.

- Oxidation/Reduction: The hydroxyl group at C4 is susceptible to oxidation, similar to 7-hydroxy-2,4-dimethylquinoline-8-carboxylic acid, forming quinone derivatives . However, the methyl group at C2 may hinder reagent access, slowing reaction kinetics compared to non-methylated analogs.

Spectroscopic Characterization

- ¹H/¹³C NMR: The methyl group at C2 and hydroxyl at C4 produce distinct splitting patterns in NMR spectra, differentiating it from compounds like 2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, where aromatic protons from the phenyl group dominate .

- IR Spectroscopy: The carboxylic acid (-COOH) and hydroxyl (-OH) groups exhibit strong absorption bands at ~1700 cm⁻¹ and ~3400 cm⁻¹, respectively, similar to other quinolinecarboxylic acids .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 4-Hydroxyquinoline-8-carboxylic Acid | 2-Methylquinoline-8-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | C₁₀H₇NO₃ | C₁₁H₉NO₂ |

| Molecular Weight (g/mol) | 203.20 | 189.17 | 187.19 |

| Solubility in Water | Moderate | High | Low |

| LogP (Octanol-Water) | 1.8 | 1.2 | 2.5 |

Actividad Biológica

4-Hydroxy-2-methylquinoline-8-carboxylic acid (HMQCA) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern which includes a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 8-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular structure of HMQCA can be represented as follows:

The specific arrangement of functional groups contributes to its reactivity and biological interactions.

HMQCA exhibits its biological effects primarily through interaction with various molecular targets within cells. The mechanisms include:

- Antimicrobial Activity : HMQCA has shown significant activity against a range of microorganisms by inhibiting their growth and replication. This is thought to occur through interference with DNA synthesis and function, similar to other quinoline derivatives that inhibit DNA gyrase .

- Antiviral Effects : Research indicates that HMQCA can inhibit the replication of viruses, including Hepatitis B Virus (HBV). Molecular docking studies suggest that it binds effectively to viral proteins, disrupting their function and thereby reducing viral load in infected cells .

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. It is believed to affect key signaling pathways involved in cell growth and apoptosis, such as the c-Myc/Max/DNA complex formation .

Antimicrobial Activity

HMQCA has been tested against various bacterial strains, showing promising results. A comparative analysis of its antimicrobial potency is summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

In vitro studies have confirmed that HMQCA exhibits strong inhibition of HBV replication. The effective concentration for significant antiviral activity was found to be around 10 µM .

Anticancer Activity

Recent studies have highlighted HMQCA's ability to induce apoptosis in cancer cell lines. For instance, it has shown IC50 values in the micromolar range against various cancer types, indicating its potential as a therapeutic agent.

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the efficacy of HMQCA against multi-drug resistant bacterial strains. The results indicated that HMQCA not only inhibited growth but also exhibited bactericidal properties at higher concentrations.

- Antiviral Research : In a study focused on HBV, HMQCA was shown to significantly reduce viral load in infected hepatocytes. The mechanism was attributed to its ability to inhibit viral protein synthesis through binding interactions with the polymerase enzyme .

- Cancer Cell Line Evaluation : A comprehensive study assessed the effects of HMQCA on various cancer cell lines (e.g., breast cancer, lung cancer). The findings suggested that HMQCA induced cell cycle arrest and apoptosis through modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2-methylquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions are commonly employed for quinoline derivatives. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents at specific positions . For example, coupling Boc-protected intermediates with amines using EDCI/HOBt as coupling agents in dichloromethane (CH₂Cl₂) under reflux (6–15 hours) achieves yields >60% . Optimization of solvent polarity, temperature, and catalyst loading (e.g., Pd catalysts at 0.5–2 mol%) is critical for minimizing side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons in δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peak matching C₁₁H₁₀NO₃⁺).

- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles, hydrogen bonding, and packing motifs .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C typical for quinoline derivatives).

- Karl Fischer Titration : Measures residual moisture in hygroscopic samples.

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or regioselectivity challenges in this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts for cross-coupling reactions to improve regioselectivity.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yield by 10–15% .

- Protecting Group Strategy : Use Boc or Fmoc groups to shield reactive sites (e.g., carboxylic acid) during functionalization .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate tautomeric forms or protonation states.

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace reaction pathways and confirm intermediate structures .

- Dynamic NMR : Resolve conformational equilibria by variable-temperature NMR studies.

Q. What computational approaches predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., enzymes or receptors) based on InChI-derived 3D coordinates .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic pathways using SMILES strings (e.g., COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions generating vapors .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.